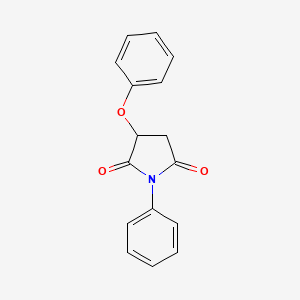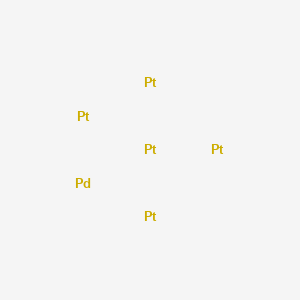
Palladium--platinum (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–platinum (1/5) is a compound consisting of one part palladium and five parts platinum. Both palladium and platinum belong to the platinum group metals, known for their exceptional catalytic properties and resistance to corrosion. This compound is particularly valued for its unique combination of properties derived from both metals, making it highly useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of palladium–platinum (1/5) typically involves the co-reduction of palladium and platinum salts. One common method is the simultaneous reduction of palladium chloride and platinum chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out under controlled conditions, often in an aqueous solution, to ensure the formation of a homogeneous alloy.
Industrial Production Methods: In industrial settings, the production of palladium–platinum (1/5) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, ensuring high purity and uniformity.
Analyse Des Réactions Chimiques
Types of Reactions: Palladium–platinum (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the catalytic properties of both palladium and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions often involve hydrogen gas or hydrazine as reducing agents.
Substitution: Substitution reactions typically occur in the presence of ligands such as phosphines or amines, which can replace existing ligands on the metal centers.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of palladium and platinum, while reduction can produce the metallic form of the alloy.
Applications De Recherche Scientifique
Palladium–platinum (1/5) has a wide range of applications in scientific research due to its unique properties:
Biology: The compound is explored for its potential in biological applications, including as a catalyst in biochemical reactions and as a component in biosensors.
Mécanisme D'action
The mechanism by which palladium–platinum (1/5) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing a surface for reactants to adsorb and react. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the compound adsorbs hydrogen molecules, which then react with unsaturated organic compounds to form saturated products .
Comparaison Avec Des Composés Similaires
Platinum: Known for its excellent catalytic properties and resistance to corrosion, platinum is widely used in similar applications as palladium–platinum (1/5).
Palladium: Palladium is also a highly effective catalyst, particularly in hydrogenation and carbon-carbon coupling reactions.
Uniqueness: Palladium–platinum (1/5) is unique due to the synergistic effects of combining palladium and platinum. This combination enhances the catalytic activity and stability of the compound, making it more effective in certain applications compared to using either metal alone .
Propriétés
Numéro CAS |
65758-77-2 |
|---|---|
Formule moléculaire |
PdPt5 |
Poids moléculaire |
1081.8 g/mol |
Nom IUPAC |
palladium;platinum |
InChI |
InChI=1S/Pd.5Pt |
Clé InChI |
UJWYQOOKXLWDNN-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


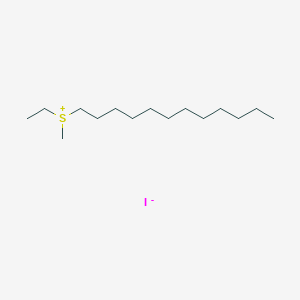
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
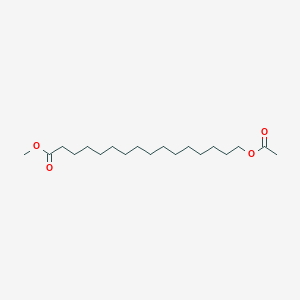
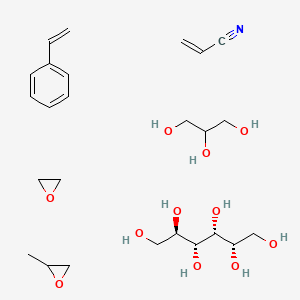
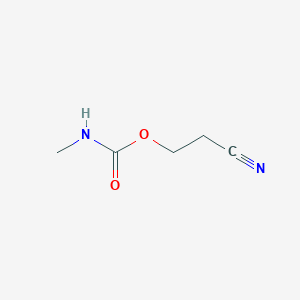
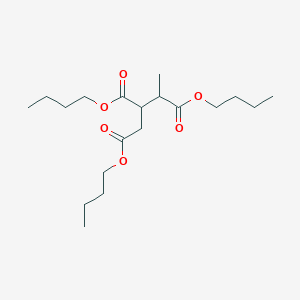
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
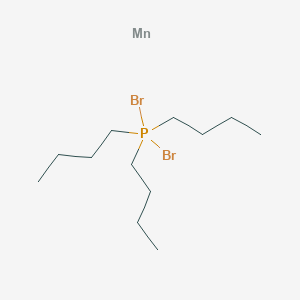

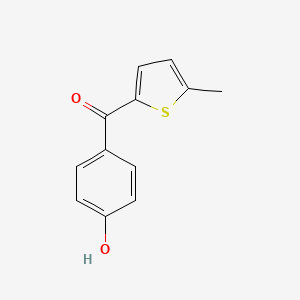
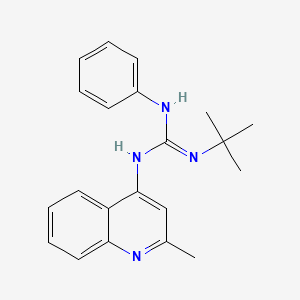
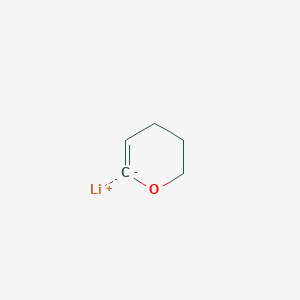
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
